Methyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate
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Overview
Description
Methyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylimidazole with ethyl 2-bromoacetate, followed by cyclization and esterification to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methyl group or the ester moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride
- Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrobromide
Uniqueness
Methyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for specialized applications in research and industry .
Properties
Molecular Formula |
C9H13N3O2 |
---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
methyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate |
InChI |
InChI=1S/C9H13N3O2/c1-6-5-12-4-3-10-7(8(12)11-6)9(13)14-2/h5,7,10H,3-4H2,1-2H3 |
InChI Key |
NDSAJOOMSJWOKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2CCNC(C2=N1)C(=O)OC |
Origin of Product |
United States |
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